molecular formula C15H15N3O2S B2522803 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one CAS No. 905685-25-8

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one

Cat. No.: B2522803
CAS No.: 905685-25-8
M. Wt: 301.36
InChI Key: WHZCVWAFOWYEFI-UHFFFAOYSA-N
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Description

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one is a complex organic compound that features a pyrimidinone core linked to a quinoline derivative through a thioether bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline derivative, followed by the formation of the thioether linkage, and finally the construction of the pyrimidinone ring. Key steps may include:

    Step 1: Synthesis of 3,4-dihydroquinoline through cyclization reactions.

    Step 2: Formation of the thioether linkage using thiol reagents.

    Step 3: Construction of the pyrimidinone ring via condensation reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially yielding hydroxyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyl derivatives of the pyrimidinone ring.

    Substitution: Various substituted pyrimidinones.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: In biological research, it may serve as a probe to study enzyme interactions and binding affinities due to its unique structure.

Industry: In the industrial sector, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety may intercalate with DNA or interact with enzyme active sites, while the pyrimidinone ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyrimidin-4(1H)-one: A structural isomer with a different position of the carbonyl group.

    4-((2-(2,3-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one: A compound with a different substitution pattern on the quinoline ring.

Uniqueness: The unique combination of the quinoline and pyrimidinone moieties linked by a thioether bridge distinguishes 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyrimidin-2(1H)-one from other similar compounds. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-14(10-21-13-7-8-16-15(20)17-13)18-9-3-5-11-4-1-2-6-12(11)18/h1-2,4,6-8H,3,5,9-10H2,(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZCVWAFOWYEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CC=NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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